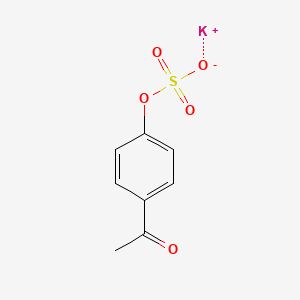
Potassium p-acetylphenyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium p-acetylphenyl sulphate: is a chemical compound with the molecular formula CH₃C(O)C₆H₄OS(O)₂OK . It is a white solid commonly used as an analytical reagent in various fields, such as pharmaceuticals, biotechnology, and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium p-acetylphenyl sulphate can be synthesized through the sulfonation of p-acetylphenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: p-Acetylphenol is reacted with concentrated sulfuric acid to form p-acetylphenyl sulphonic acid.
Neutralization: The resulting p-acetylphenyl sulphonic acid is then neutralized with potassium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium p-acetylphenyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: Potassium p-acetylphenyl sulphate is used as a specific substrate for enzymatic studies, particularly with arylsulfatase enzymes . It serves as a model compound to study sulfonation and desulfonation reactions.
Biology: In biological research, this compound is used to investigate the metabolism of sulfonated phenolic compounds and their role in cellular processes .
Medicine: this compound is explored for its potential therapeutic applications, including its role in drug metabolism and detoxification pathways .
Industry: In industrial applications, it is used as an analytical reagent for the quantification of sulfonated compounds in various matrices.
Mécanisme D'action
The mechanism of action of potassium p-acetylphenyl sulphate involves its interaction with specific enzymes, such as arylsulfatases. These enzymes catalyze the hydrolysis of the sulfonate group, leading to the formation of phenolic compounds. The molecular targets include the active sites of these enzymes, where the sulfonate group is cleaved, resulting in the release of the acetylphenol .
Comparaison Avec Des Composés Similaires
Potassium phenyl sulphate: Lacks the acetyl group, making it less reactive in certain enzymatic reactions.
Potassium p-tolyl sulphate: Contains a methyl group instead of an acetyl group, affecting its reactivity and applications.
Potassium p-nitrophenyl sulphate: Contains a nitro group, which significantly alters its chemical properties and reactivity
Uniqueness: Potassium p-acetylphenyl sulphate is unique due to its acetyl group, which imparts specific reactivity and makes it a valuable substrate for studying sulfonation and desulfonation reactions. Its applications in enzymatic studies and analytical chemistry highlight its importance in scientific research .
Propriétés
Numéro CAS |
38533-41-4 |
|---|---|
Formule moléculaire |
C8H8KO5S |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
potassium;(4-acetylphenyl) sulfate |
InChI |
InChI=1S/C8H8O5S.K/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12;/h2-5H,1H3,(H,10,11,12); |
Clé InChI |
VJNWNNLZAFYJOF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O.[K] |
Key on ui other cas no. |
38533-41-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















